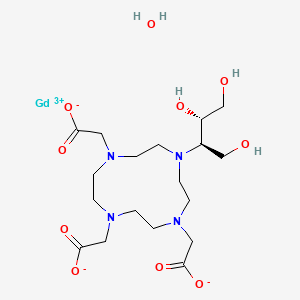

Gadobutrol Monohydrate

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name |

2-[4,10-bis(carboxylatomethyl)-7-[(2R,3S)-1,3,4-trihydroxybutan-2-yl]-1,4,7,10-tetrazacyclododec-1-yl]acetate;gadolinium(3+);hydrate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H34N4O9.Gd.H2O/c23-12-14(15(25)13-24)22-7-5-20(10-17(28)29)3-1-19(9-16(26)27)2-4-21(6-8-22)11-18(30)31;;/h14-15,23-25H,1-13H2,(H,26,27)(H,28,29)(H,30,31);;1H2/q;+3;/p-3/t14-,15-;;/m1../s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAKUDJWFTFYTQQ-FXUMYAARSA-K | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN(CCN(CCN1CC(=O)[O-])CC(=O)[O-])C(CO)C(CO)O)CC(=O)[O-].O.[Gd+3] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(CCN(CCN(CCN1CC(=O)[O-])CC(=O)[O-])[C@H](CO)[C@@H](CO)O)CC(=O)[O-].O.[Gd+3] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H33GdN4O10 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

622.7 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

198637-52-4 | |

| Record name | Gadobutrol monohydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0198637524 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | GADOBUTROL MONOHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A84BDC25NG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Preclinical Mechanism of Action of Gadobutrol Monohydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical mechanism of action of Gadobutrol (B1674391) Monohydrate, a widely used gadolinium-based contrast agent (GBCA) for magnetic resonance imaging (MRI). The document delves into its fundamental physicochemical properties, pharmacokinetics, pharmacodynamics, and safety profile as established in various preclinical models.

Core Mechanism of Action: Alteration of Proton Relaxation Times

Gadobutrol is a paramagnetic macrocyclic contrast agent.[1] Its efficacy stems from the presence of the gadolinium ion (Gd³⁺), which possesses seven unpaired electrons, making it highly paramagnetic.[2] In the presence of an external magnetic field, such as that in an MRI scanner, gadobutrol significantly shortens the T1 (longitudinal) and T2 (transverse) relaxation times of adjacent water protons.[1][2] This alteration in relaxation times is the fundamental principle behind its contrast-enhancing effect. Tissues where gadobutrol accumulates will appear brighter on T1-weighted images and darker on T2-weighted images, thereby improving the visualization of anatomical structures and pathological processes.[1][2]

The gadolinium ion is chelated within a macrocyclic, non-ionic ligand called butrol (B126436) (dihydroxy-hydroxymethylpropyl-tetraazacyclododecane-triacetic acid), which forms a stable complex.[1][3] This chelation is crucial for minimizing the toxicity of free Gd³⁺ ions while preserving the paramagnetic properties necessary for contrast enhancement.[2]

Below is a diagram illustrating the fundamental mechanism of action of gadobutrol at the molecular level.

Preclinical Pharmacokinetics

Preclinical studies in various animal models have characterized the pharmacokinetic profile of gadobutrol, demonstrating its rapid distribution and elimination.

Absorption and Distribution

Following intravenous administration, gadobutrol is rapidly distributed into the extracellular space.[4] It exhibits minimal plasma protein binding.[4] The distribution volume in dogs has been reported to be approximately 0.23 L/kg, which is consistent with extracellular distribution.[5]

Metabolism and Elimination

Gadobutrol is not metabolized in the body and is excreted unchanged, primarily through the kidneys via glomerular filtration.[6][7] In rats, only a very small amount (0.16%) of the injected dose remained in the body 7 days after administration, with measurable amounts detected primarily in the liver, kidneys, and bones.[5] The elimination half-life is rapid, though it can be influenced by the injection rate. In marmoset monkeys, a slow injection resulted in an elimination half-time of 26 ± 4 minutes, while a rapid bolus injection led to a slower elimination half-time of 62 ± 8 minutes.[3]

The following diagram illustrates the pharmacokinetic workflow of gadobutrol in a preclinical model.

Quantitative Data from Preclinical Studies

The following tables summarize key quantitative data from preclinical evaluations of gadobutrol.

Table 1: Preclinical Toxicity of Gadobutrol

| Parameter | Species | Route | Value | Reference |

| LD50 | Mouse | Intravenous | 23 mmol/kg | [5][6] |

| LD50 | Rodents | Intravenous | 20 mmol/kg | [2][8][9] |

| NOAEL (4 weeks) | Rat | Intravenous (daily) | 12x human diagnostic dose | [2][8][9] |

| NOAEL (4 weeks) | Dog | Intravenous (daily) | 10x human diagnostic dose | [2][8][9] |

LD50: Lethal Dose, 50%; NOAEL: No Observed Adverse Effect Level.

Table 2: Preclinical Pharmacokinetic Parameters of Gadobutrol

| Parameter | Species | Value | Reference |

| Terminal Half-life | Dog | ~45 min | [5] |

| Clearance | Dog | ~3.75 ml/min/kg | [5] |

| Distribution Volume | Dog | 0.23 L/kg | [5] |

| Elimination Half-time (slow injection) | Marmoset Monkey | 26 ± 4 min | [3] |

| Elimination Half-time (bolus injection) | Marmoset Monkey | 62 ± 8 min | [3] |

Table 3: T1 Relaxivity of Gadobutrol in Preclinical Models

| Magnetic Field Strength | Medium | r1 [L/(mmol·s)] | Reference |

| 0.47 T | Plasma | 5.6 | [5][6] |

| 1.5 T | Human Plasma | 4.78 ± 0.12 | [10] |

| 2.0 T | Plasma | 6.1 | [5][6] |

| 3.0 T | Human Plasma | 4.97 ± 0.59 | [10] |

| 3.0 T | Human Blood | 3.47 ± 0.16 | [10] |

| 7.0 T | Human Plasma | 3.83 ± 0.24 | [10] |

r1: T1 relaxivity.

Experimental Protocols in Preclinical Models

This section details the methodologies employed in key preclinical studies of gadobutrol.

Toxicity Studies

-

Objective: To determine the acute and repeated-dose toxicity of gadobutrol.

-

Animal Models: Mice, rats, dogs, rabbits, and monkeys have been used in various toxicity assessments.[2][8]

-

Methodology:

-

Acute Toxicity (LD50): A single intravenous dose of gadobutrol was administered to rodents to determine the dose at which 50% of the animals died.[5][6][8]

-

Repeated-Dose Toxicity: Gadobutrol was administered daily via intravenous injection to rats and dogs for 4 weeks at various dose levels.[2][8] Clinical signs, body weight, food consumption, and hematological and clinical chemistry parameters were monitored. At the end of the study, a full necropsy and histopathological examination of organs were performed. The most notable finding was vacuolization of the renal tubular epithelium, a known effect for this class of compounds.[2][8]

-

Reproductive and Developmental Toxicity: Studies were conducted in rats, rabbits, and monkeys with repeated administration during organogenesis.[2][8]

-

Genotoxicity, Local Tolerance, and Antigenicity: A battery of tests was performed to assess the potential for genotoxicity, local irritation at the injection site, and immunogenic responses.[8]

-

Pharmacokinetic and Biodistribution Studies

-

Objective: To characterize the absorption, distribution, metabolism, and excretion (ADME) of gadobutrol.

-

Animal Models: Rats, dogs, and common marmoset monkeys.[3][5]

-

Methodology:

-

Pharmacokinetic Analysis: Following intravenous injection of gadobutrol, blood samples were collected at various time points.[3][5] The concentration of gadolinium in the plasma was determined to calculate pharmacokinetic parameters such as half-life, clearance, and volume of distribution. A first-order single-compartment model was often fitted to the data.[3][11]

-

Biodistribution Analysis: Rats were administered gadobutrol intravenously. At selected time points post-administration, animals were euthanized, and various organs and tissues were collected. The concentration of gadolinium in these tissues was quantified using inductively coupled plasma optical emission spectrometry (ICP-OES) to determine the distribution and retention of the agent.[12]

-

Magnetic Resonance Imaging Studies

-

Objective: To evaluate the in vivo contrast enhancement properties of gadobutrol.

-

Animal Models: Rats with induced cerebral infarcts or brain tumors, and rabbits.[5][6][12]

-

Methodology:

-

Image Acquisition: T1-weighted MRI scans were acquired before and after the intravenous or intraperitoneal administration of gadobutrol.[5][6][9] A common imaging sequence used is a fat-saturated, spin-echo sequence.[9]

-

Image Analysis: The signal enhancement in various tissues and lesions was quantified by measuring the signal intensity on the pre- and post-contrast images. The time course of signal enhancement was also analyzed to understand the enhancement kinetics.[12]

-

The following diagram outlines a typical experimental workflow for a preclinical MRI study with gadobutrol.

Conclusion

Preclinical studies have robustly characterized the mechanism of action, pharmacokinetics, and safety profile of Gadobutrol Monohydrate. Its primary mechanism involves the shortening of T1 and T2 relaxation times of water protons, leading to contrast enhancement in MRI. Pharmacokinetic studies demonstrate that it is a non-metabolized, extracellular agent that is rapidly cleared by the kidneys. The extensive preclinical safety data have established a high margin of safety for its diagnostic use. This technical guide provides a foundational understanding for researchers and professionals involved in the development and application of contrast agents for magnetic resonance imaging.

References

- 1. ovid.com [ovid.com]

- 2. researchgate.net [researchgate.net]

- 3. Pharmacokinetics of the MRI contrast agent gadobutrol in common marmoset monkeys (Callithrix jacchus) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. PlumX [plu.mx]

- 6. Pre-clinical evaluation of gadobutrol: a new, neutral, extracellular contrast agent for magnetic resonance imaging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. fda.gov [fda.gov]

- 8. Toxicological safety evaluation of gadobutrol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Assessment of Gadobutrol Safety in Combination with Ionizing Radiation Using a Preclinical MRI-Guided Radiotherapy Model - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Comparison of the Relaxivities of Macrocyclic Gadolinium-Based Contrast Agents in Human Plasma at 1.5, 3, and 7 T, and Blood at 3 T - PMC [pmc.ncbi.nlm.nih.gov]

- 11. portal.research.lu.se [portal.research.lu.se]

- 12. Signal Enhancement and Enhancement Kinetics of Gadobutrol, Gadoteridol, and Gadoterate Meglumine in Various Body Regions: A Comparative Animal Study - PubMed [pubmed.ncbi.nlm.nih.gov]

Physicochemical Properties of Gadobutrol Monohydrate: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gadobutrol monohydrate is a second-generation, non-ionic, macrocyclic gadolinium-based contrast agent (GBCA) utilized in magnetic resonance imaging (MRI).[1][2] Its primary function is to enhance the contrast of MR images by altering the relaxation times of water protons in tissues.[2][3] This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, offering valuable data and experimental insights for research and development applications.

Core Physicochemical Data

The following tables summarize the key quantitative physicochemical properties of this compound.

| General Properties | |

| Synonyms | Gadolinium(III) 2,2',2''-[10-(1,3,4-Trihydroxybutan-2-yl)-1,4,7,10-tetraazacyclododecane-1,4,7-triyl]triacetate monohydrate |

| CAS Number | 198637-52-4 |

| Molecular Formula | C₁₈H₃₁GdN₄O₉·H₂O |

| Molecular Weight | 622.74 g/mol |

| Appearance | White to almost white powder or crystal[4] |

| Purity | ≥ 98% (Assay by Titration) |

| Structural and Stability Properties | |

| Structure | Macrocyclic, non-ionic complex of gadolinium (Gd³⁺) chelated with dihydroxy-hydroxymethylpropyl-tetraazacyclododecane-triacetic acid (butrol).[1][5] |

| Storage Conditions | Store at 2 - 8 °C. |

| Stability | Stable at room temperature.[4] The macrocyclic structure provides high kinetic stability, minimizing the release of free gadolinium ions.[6] |

| Solution Properties (for 1.0 M solution) | |

| Solubility | Highly soluble in water and soluble in methanol.[4] |

| Osmolality | 1117 mOsm/kg at 37 °C[3] |

| Viscosity | 4.96 mPa·s at 37 °C[3] |

| Lipophilicity (log P) | -5.4 (n-octanol/water) at 25 °C[3] |

| Partition Coefficient | ~0.006 (n-butanol/buffer at pH 7.6)[3] |

| Relaxivity Data | |

| T1 Relaxivity (r1) | 5.6 L mmol⁻¹s⁻¹ (in plasma at 0.45 T)[3] 6.1 L mmol⁻¹s⁻¹ (in plasma at 2 T)[3] |

| T2 Relaxivity (r2) | 6.8 L mmol⁻¹s⁻¹ (at 1.5 T)[3] 6.3 L mmol⁻¹s⁻¹ (at 3 T)[3] |

Experimental Protocols

Detailed experimental protocols for determining the physicochemical properties of pharmaceutical compounds like this compound are often proprietary. However, the following sections describe the general methodologies that are typically employed.

Lipophilicity Determination (Shake-Flask Method)

The partition coefficient (log P) is a measure of a compound's lipophilicity. The shake-flask method is the gold standard for its determination.

-

Preparation of Phases: A biphasic system of n-octanol (pre-saturated with water) and water (pre-saturated with n-octanol) is prepared.

-

Sample Preparation: A known concentration of this compound is dissolved in one of the phases.

-

Partitioning: The two phases are mixed in a flask and shaken until equilibrium is reached. This allows the this compound to partition between the n-octanol and aqueous layers.

-

Phase Separation: The mixture is centrifuged to ensure complete separation of the two phases.

-

Quantification: The concentration of this compound in each phase is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC).

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The log P is the logarithm of this value.

Osmolality Measurement (Freezing Point Depression)

Osmolality is a measure of the solute concentration in a solution. The freezing point depression method is a common technique for its determination.

-

Instrument Calibration: The osmometer is calibrated using standard solutions of known osmolality.

-

Sample Preparation: A solution of this compound at the desired concentration (e.g., 1.0 M) is prepared.

-

Measurement: A small volume of the sample solution is placed in the osmometer's measurement chamber.

-

Freezing and Detection: The sample is supercooled to below its freezing point. The instrument then initiates freezing and measures the precise freezing point of the solution.

-

Calculation: The osmolality is calculated from the depression of the freezing point compared to that of the pure solvent.

Viscosity Measurement (Rotational Viscometer)

Viscosity is the measure of a fluid's resistance to flow. For injectable solutions, a rotational viscometer is often used.

-

Instrument Setup: A rotational viscometer with a suitable spindle is selected based on the expected viscosity of the sample. The instrument is calibrated using a standard fluid of known viscosity.

-

Sample Preparation and Temperature Control: The this compound solution is placed in the sample holder, and the temperature is precisely controlled (e.g., at 37 °C) using a water bath.[3]

-

Measurement: The spindle is immersed in the sample and rotated at a series of known speeds. The instrument measures the torque required to rotate the spindle, which is proportional to the viscosity of the fluid.

-

Data Analysis: The viscosity is calculated from the torque, rotational speed, and the geometry of the spindle.

Relaxivity Measurement (NMR Spectroscopy)

Relaxivity (r1 and r2) quantifies the ability of a contrast agent to increase the relaxation rates of water protons. This is a crucial parameter for MRI contrast agents.

-

Sample Preparation: A series of solutions with varying concentrations of this compound are prepared in the desired medium (e.g., water or plasma).

-

T1 and T2 Measurement: The longitudinal (T1) and transverse (T2) relaxation times of the water protons in each sample are measured using a nuclear magnetic resonance (NMR) spectrometer at a specific magnetic field strength (e.g., 1.5 T or 3 T). The inversion-recovery pulse sequence is commonly used for T1 measurements.

-

Data Plotting: The reciprocal of the measured relaxation times (1/T1 and 1/T2) are plotted against the concentration of this compound.

-

Relaxivity Calculation: The relaxivity (r1 or r2) is determined from the slope of the linear regression of the plotted data.

Mechanism of Action and Experimental Workflow

This compound functions as a paramagnetic contrast agent. Its mechanism of action is based on the interaction of the gadolinium ion's unpaired electrons with the surrounding water protons in a magnetic field.

References

- 1. Gadobutrol | C18H31GdN4O9 | CID 6102852 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Gadolinium Magnetic Resonance Imaging - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Gadobutrol - Wikipedia [en.wikipedia.org]

- 4. Lipophilicity--methods of determination and its role in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. What is the mechanism of Gadobutrol? [synapse.patsnap.com]

- 6. measurlabs.com [measurlabs.com]

An In-depth Technical Guide to the Synthesis and Chemical Structure of Gadobutrol Monohydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and chemical structure of Gadobutrol (B1674391) Monohydrate, a second-generation macrocyclic gadolinium-based contrast agent (GBCA) used in magnetic resonance imaging (MRI).[1][2]

Chemical Structure and Properties

Gadobutrol is a non-ionic, paramagnetic complex composed of gadolinium(III) and the macrocyclic ligand 10-(2,3-dihydroxy-1-(hydroxymethyl)propyl)-1,4,7,10-tetraazacyclododecane-1,4,7-triacetic acid (butrol).[3][4] The monohydrate form is the stable, crystalline solid used in pharmaceutical formulations.[5] The macrocyclic structure securely chelates the gadolinium ion, minimizing the release of toxic free Gd3+ into the body while retaining its paramagnetic properties essential for MRI contrast enhancement.[6]

The key physicochemical properties of Gadobutrol Monohydrate are summarized in Table 1.

| Property | Value | Source |

| Molecular Formula | C18H33GdN4O10 | [7][8] |

| Molecular Weight | 622.7 g/mol | [7][8] |

| IUPAC Name | 2-[4,10-bis(carboxylatomethyl)-7-[(2R,3S)-1,3,4-trihydroxybutan-2-yl]-1,4,7,10-tetrazacyclododec-1-yl]acetate;gadolinium(3+);hydrate (B1144303) | [7][8] |

| CAS Number | 198637-52-4 | [7] |

| Formulation Concentration | 1.0 mol/L | [9] |

Synthesis of this compound

The synthesis of high-purity Gadobutrol is a multi-step process that involves the formation of the butrol (B126436) ligand followed by complexation with gadolinium and subsequent purification.[3][10] Modern synthesis methods aim to simplify the process, increase yield, and achieve high purity (≥99.9%) suitable for pharmaceutical applications.[3][11]

A generalized workflow for the synthesis of this compound is depicted below.

Experimental Protocol: Synthesis of this compound

The following is a generalized experimental protocol based on patented synthesis methods.[3][10][12]

Step 1: Synthesis of the Butrol Ligand Intermediate

-

React 1,4,7,10-tetraazacyclododecane (cyclen) with a suitable alkylating agent, such as 4,4-dimethyl-3,5,8-trioxabicyclo[5.1.0]octane, in an alcohol solvent at elevated temperatures.

-

Perform alkylation of the remaining secondary amine groups using sodium monochloroacetate in an alkaline medium. This step introduces the carboxymethyl groups.

-

Following the alkylation, work up the reaction mixture under acidic conditions.

Step 2: In-situ Complexation with Gadolinium

-

Perform a basic hydrolysis of the butrol intermediate at a temperature of 75-85°C.[3]

-

After hydrolysis, adjust the pH to 3.3-3.7 using an acid like HBr to form the butrol ligand solution.[3][11]

-

Add gadolinium oxide (Gd₂O₃) to the butrol ligand solution.[10][12]

-

Heat the mixture to approximately 95°C for about 120 minutes to facilitate the complexation reaction, forming crude Gadobutrol.[10][12]

-

Cool the solution and adjust the pH to a neutral-to-slightly basic range (e.g., pH 7.1-7.4) using a base such as lithium hydroxide.[10][12]

Step 3: Purification and Crystallization

-

Remove salts from the crude Gadobutrol solution, for instance, by monitoring the electrical conductivity of the filtrate to be below 500 µS/cm.[3]

-

Purify the solution using ion-exchange chromatography to remove unreacted starting materials and byproducts.[12]

-

Concentrate the purified Gadobutrol solution.

-

Induce crystallization by adding an alcohol, such as ethanol, and heating under reflux.[3][12]

-

Cool the solution to allow for the formation of this compound crystals.

-

Isolate the crystals by filtration and wash with an appropriate solvent (e.g., ethanol).[12]

-

Dry the final product under reduced pressure to yield high-purity this compound.[12]

Synthesis Process Parameters

The following table summarizes key parameters and outcomes of the synthesis process, derived from various patented methods.

| Parameter | Condition/Value | Purpose |

| Hydrolysis Temperature | 60-100°C (preferably 75-85°C)[3] | To form the butrol ligand from its ester precursor. |

| Complexation Temperature | ~95°C[10][12] | To ensure efficient formation of the gadolinium complex. |

| pH for Complexation | Acidic (e.g., pH 3.3-3.7) followed by neutralization (pH 7.1-7.4)[3][12] | To facilitate the reaction and then stabilize the product. |

| Purification Method | Ion-exchange chromatography[12] | To remove ionic impurities and achieve high purity. |

| Crystallization Solvent | Water/Alcohol mixture (e.g., Ethanol)[3][11] | To induce crystallization of the monohydrate form. |

| Achievable Purity | >99.9%[3] | To meet pharmaceutical standards for parenteral drugs. |

| Reported Yield | ~63-90%[3][11] | Varies depending on the specific patented process. |

Mechanism of Action in MRI

Gadobutrol functions as a T1 and T2 relaxation agent in MRI.[1][4] After intravenous administration, it distributes in the extracellular space.[6] The paramagnetic gadolinium ion in the complex alters the magnetic properties of surrounding water protons.[6] This leads to a shortening of the T1 (spin-lattice) and T2 (spin-spin) relaxation times of these protons.[4][13]

The shortening of the T1 relaxation time is the dominant effect at clinically recommended doses, resulting in a significant increase in signal intensity on T1-weighted images.[4][13] This signal enhancement improves the visualization of tissues and pathological processes, particularly in areas with a disrupted blood-brain barrier or abnormal vascularity.[1][4]

References

- 1. Gadobutrol - Wikipedia [en.wikipedia.org]

- 2. Gadobutrol: A Review in Contrast-Enhanced MRI and MRA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. EP3819294A1 - Method of manufacturing gadobutrol - Google Patents [patents.google.com]

- 4. Gadobutrol | C18H31GdN4O9 | CID 6102852 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. CAS # 198637-52-4, this compound, 2-[4,10-bis(carboxylatomethyl)-7-(1,3,4-trihydroxybutan-2-yl)-1,4,7,10-tetrazacyclododec-1-yl]acetate,gadolinium(3+) hydrate - chemBlink [chemblink.com]

- 6. What is the mechanism of Gadobutrol? [synapse.patsnap.com]

- 7. This compound | C18H33GdN4O10 | CID 162420745 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound CRS | C18H33GdN4O10 | CID 177699310 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Gadobutrol: A Review in Contrast-Enhanced MRI and MRA - PMC [pmc.ncbi.nlm.nih.gov]

- 10. WO2012143355A1 - Preparation of high-purity gadobutrol - Google Patents [patents.google.com]

- 11. WO2020040617A1 - Method of manufacturing gadobutrol - Google Patents [patents.google.com]

- 12. US10072027B2 - Preparation of high-purity gadobutrol - Google Patents [patents.google.com]

- 13. Gadobutrol - 台耀化學股份有限公司 [formosalab.com]

Gadobutrol Monohydrate relaxivity theory and principles

An In-depth Technical Guide to the Relaxivity Theory and Principles of Gadobutrol Monohydrate

Introduction to this compound

Gadobutrol is a second-generation, gadolinium-based contrast agent (GBCA) utilized in magnetic resonance imaging (MRI).[1] It is distinguished by its macrocyclic, non-ionic structure, where a central gadolinium ion (Gd³⁺) is tightly bound within a chelate called dihydroxy-hydroxymethylpropyl-tetraazacyclododecane-triacetic acid (butrol).[1][2] This macrocyclic design imparts high stability, minimizing the in vivo release of toxic free Gd³⁺ ions.[3] A key feature of Gadobutrol is its formulation at a 1.0 M concentration, double that of many other GBCAs, allowing for a more compact contrast bolus with a smaller injection volume.[1][4]

The primary function of Gadobutrol, like other GBCAs, is to enhance the contrast of MRI images by shortening the relaxation times of water protons in surrounding tissues.[5] Its efficacy in this role is quantified by its relaxivity, a measure of its potency. Gadobutrol exhibits one of the highest T1 relaxivities among all clinically approved macrocyclic GBCAs, a characteristic that underpins its strong performance in contrast-enhanced imaging.[3] This guide delves into the core physicochemical principles and theoretical frameworks that govern the relaxivity of this compound.

Core Principles of Paramagnetic Relaxation

In MRI, image contrast is fundamentally dependent on variations in the radiofrequency signals emitted by protons, which are influenced by proton density and the relaxation times T1 (spin-lattice or longitudinal) and T2 (spin-spin or transverse).[6] Paramagnetic substances like Gadobutrol, when introduced into a magnetic field, create local magnetic field fluctuations that dramatically accelerate the relaxation rates of nearby water protons.[5]

This enhancement is achieved by shortening both T1 and T2 relaxation times.[1] The efficiency of a contrast agent in this process is defined by its relaxivity (r₁ and r₂) , expressed in L·mmol⁻¹·s⁻¹. It represents the increase in the relaxation rate (1/T1 or 1/T2) per unit concentration of the contrast agent. For T1-weighted imaging, a high r₁ relaxivity is the most critical parameter for achieving significant signal enhancement.[7]

Theoretical Framework: The Solomon-Bloembergen-Morgan (SBM) Theory

The relaxivity of a gadolinium complex like Gadobutrol is governed by a complex interplay of molecular-level factors, which are well-described by the Solomon-Bloembergen-Morgan (SBM) theory.[8] This theory delineates the contributions from water molecules in the inner, second, and outer coordination spheres of the Gd³⁺ ion.

Caption: Key factors influencing Gadobutrol relaxivity based on SBM theory.

Inner-Sphere Contribution (r₁ᴵˢ) This is the dominant contribution to relaxivity and arises from the direct interaction between the Gd³⁺ ion and the water molecule(s) transiently bound in its first coordination sphere.[9] Key parameters include:

-

Number of inner-sphere water molecules (q): The number of water molecules directly coordinated to the Gd³⁺ ion. For most gadolinium chelates, including Gadobutrol, q=1.[8]

-

Water Residence Lifetime (τₘ): This is the average time a water molecule remains coordinated to the Gd³⁺ ion before exchanging with a molecule from the bulk solvent. Optimal relaxivity requires a fast water exchange rate; if the exchange is too slow, it becomes the rate-limiting step for the overall relaxation process.[8][9]

-

Gd³⁺-Proton Distance (r): The relaxation effect is proportional to 1/r⁶, making the distance between the gadolinium ion and the protons of the coordinated water molecule a critical factor.[9]

Second and Outer-Sphere Contribution (r₁ˢˢ, r₁ᴼˢ) This contribution comes from water molecules in the second and outer hydration layers that are not directly bound but are close enough to be influenced by the paramagnetic center as they diffuse past.[9] Molecular dynamics simulations have revealed that for Gadobutrol, the outer-shell water contributes approximately 50% of the total r₁ relaxivity, a significantly higher proportion than for unchelated gadolinium ions.[10][11][12]

Rotational Correlation Time (τᵣ) This parameter describes the rate at which the Gd³⁺-complex tumbles in solution. The tumbling motion creates the fluctuating magnetic fields necessary for relaxation. Slower tumbling, which occurs with larger molecules or in more viscous media, can lead to increased relaxivity.[8]

Structural Uniqueness of Gadobutrol Gadobutrol's high relaxivity compared to other macrocyclic agents like gadoteridol (B1662839) and gadoterate (B1198928) is attributed to its unique molecular structure.[7][8] The butrol (B126436) side chain contains hydroxyl (-OH) groups that are thought to form an intramolecular hydrogen bond with the inner-sphere water molecule. This interaction can reduce the rotational motion of the coordinated water, leading to an increase in relaxivity.[8][13]

Quantitative Relaxivity Data

The relaxivity of Gadobutrol is not a fixed value; it depends on extrinsic factors such as magnetic field strength, temperature, and the composition of the medium (e.g., plasma, blood).[7] The tables below summarize key physicochemical properties and reported relaxivity values under various conditions.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

|---|---|---|

| Chemical Name | gadolinium(III) 2,2',2''-(10-((2R,3S)-1,3,4-trihydroxybutan-2-yl)-1,4,7,10-tetraazacyclododecane-1,4,7-triyl)triacetate | [2] |

| Molecular Formula | C₁₈H₃₁GdN₄O₉ · H₂O | [14] |

| Molar Mass | 622.73 g·mol⁻¹ | [15] |

| Structure Type | Macrocyclic, Non-ionic | [1] |

| Concentration | 1.0 mol/L |[2] |

Table 2: Longitudinal (r₁) and Transverse (r₂) Relaxivity of Gadobutrol

| Magnetic Field (T) | Medium | Temperature (°C) | r₁ (L·mmol⁻¹·s⁻¹) | r₂ (L·mmol⁻¹·s⁻¹) | Reference(s) |

|---|---|---|---|---|---|

| 1.5 | Human Plasma | 37 | 5.2 | 6.1 | [1] |

| 1.5 | Human Plasma | 37 | 4.78 ± 0.12 | - | [8] |

| 3.0 | Human Plasma | 37 | 4.97 ± 0.59 | - | [8] |

| 7.0 | Human Plasma | 37 | 3.83 ± 0.24 | - | [8] |

| 3.0 | Human Blood | 37 | 3.47 ± 0.16 | - | [8] |

| 1.5 | Bovine Plasma | 37 | 5.2 (4.9 - 5.5) | - |[13] |

Note: Relaxivity values tend to decrease at higher magnetic field strengths. The r₂/r₁ ratio is also an important factor, particularly for T2-weighted imaging and at high concentrations where T2 effects can become significant.*[16][17]

Experimental Protocol for Relaxivity Measurement

Determining the relaxivity of a contrast agent requires precise and standardized experimental procedures. The following protocol is based on methodologies described in peer-reviewed literature for evaluating GBCAs.[8]

Caption: Standard experimental workflow for determining T1 relaxivity (r₁).

Detailed Methodology:

-

Phantom Preparation: A series of phantoms is created with varying concentrations of Gadobutrol (e.g., 0.25, 0.5, 0.75, 1.0 mmol/L) in the desired medium, such as human plasma or whole blood. A control phantom containing only the medium is essential to measure the baseline relaxation rate.[8]

-

Temperature and Field Standardization: Phantoms are maintained at a physiologically relevant temperature (37°C). The experiment is conducted at a specific, calibrated magnetic field strength (e.g., 1.5 T, 3 T).[8]

-

MRI Data Acquisition: An inversion recovery sequence, such as an Inversion Recovery Turbo Spin Echo (IR-TSE), is used to acquire images. This sequence is highly sensitive to T1 differences and involves acquiring a set of images with varying inversion times (TI).[8]

-

Data Analysis and T₁ Calculation: For each phantom (concentration), the signal intensity from a region of interest is measured at each TI. These data points are then fitted to the standard signal equation for an inversion recovery sequence to calculate the T1 value.

-

Relaxivity (r₁) Calculation: The calculated T1 values are converted to longitudinal relaxation rates (R₁ = 1/T₁). The relaxivity, r₁, is then determined by the slope of the line from a weighted linear regression of R₁ versus the Gadobutrol concentration.[8]

Clinical Mechanism of Action

In a clinical setting, the theoretical principles of relaxivity translate directly into diagnostic utility. Following intravenous administration, Gadobutrol is rapidly distributed throughout the extracellular space but does not cross the intact blood-brain barrier.[1][6]

Caption: The clinical pathway of Gadobutrol from administration to image enhancement.

In areas of pathology, such as tumors or regions of inflammation, the blood-brain barrier is often compromised. This allows Gadobutrol to leak from the vasculature into the interstitial space, leading to a high local concentration of the agent.[1][2] This localized accumulation causes significant T1 shortening of the surrounding water protons. On T1-weighted MRI scans, tissues with shorter T1 times appear brighter. The result is a conspicuous signal enhancement of the pathological tissue, improving its detection, delineation, and characterization against the darker, non-enhancing background of healthy tissue.[5]

Conclusion

The high relaxivity of this compound is not a singular property but the result of a sophisticated interplay between its macrocyclic structure, the unique properties of its butrol side chain, and fundamental principles of paramagnetic relaxation. Governed by the Solomon-Bloembergen-Morgan theory, its efficacy is rooted in the dynamics of water exchange at the inner and outer coordination spheres of the gadolinium ion and the rotational motion of the entire complex. The distinct hydroxyl groups on the ligand appear to optimize these interactions, giving Gadobutrol a higher relaxivity compared to other agents in its class. This superior molecular-level efficiency translates directly into robust signal enhancement in clinical MRI, solidifying its role as a powerful tool for diagnostic imaging.

References

- 1. Gadobutrol | C18H31GdN4O9 | CID 6102852 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Gadobutrol - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. What is the mechanism of Gadobutrol? [synapse.patsnap.com]

- 6. Gadavist (gadobutrol): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]

- 7. Evolving Characteristics of Gadolinium‐Based Contrast Agents for MR Imaging: A Systematic Review of the Importance of Relaxivity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Comparison of the Relaxivities of Macrocyclic Gadolinium-Based Contrast Agents in Human Plasma at 1.5, 3, and 7 T, and Blood at 3 T - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Structure – relaxivity relationships among targeted MR contrast agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. Molecular-Level Insights into the NMR Relaxivity of Gadobutrol Using Quantum and Classical Molecular Simulations... | ORNL [ornl.gov]

- 13. radiology.bayer.ca [radiology.bayer.ca]

- 14. chemimpex.com [chemimpex.com]

- 15. medkoo.com [medkoo.com]

- 16. researchgate.net [researchgate.net]

- 17. Effect of r₁ and r₂ relaxivity of gadolinium-based contrast agents on the T₁-weighted MR signal at increasing magnetic field strengths - PubMed [pubmed.ncbi.nlm.nih.gov]

The Preclinical Profile of Gadobutrol: A Deep Dive into Animal Pharmacokinetics and Biodistribution

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetics and biodistribution of Gadobutrol (B1674391), a macrocyclic, non-ionic gadolinium-based contrast agent (GBCA), as determined in key animal studies. Understanding the preclinical behavior of this agent is crucial for its clinical application and for the development of future imaging agents.

Executive Summary

Gadobutrol is a second-generation extracellular GBCA characterized by its high stability and a unique 1.0 M concentration, which is double that of many other GBCAs.[1] Preclinical animal studies are fundamental in establishing the safety and efficacy profile of such agents before human trials. This document synthesizes pharmacokinetic and biodistribution data from various animal models, including rats, dogs, rabbits, and monkeys. The data consistently demonstrates that Gadobutrol is rapidly distributed into the extracellular space, shows minimal protein binding, and is almost exclusively eliminated unchanged via the kidneys.[1][2] Its macrocyclic structure contributes to its high kinetic and thermodynamic stability, minimizing the in vivo release of gadolinium ions.[3][4]

Physicochemical Properties Influencing In Vivo Behavior

The pharmacokinetic profile of Gadobutrol is intrinsically linked to its molecular structure and physicochemical properties. As a macrocyclic and non-ionic chelate, it exhibits high kinetic inertness, which is a critical factor for its in vivo stability.[4] This stability reduces the potential for transmetallation or the release of free Gd³⁺ ions, which has been a concern with some linear GBCAs.[3] Furthermore, its high hydrophilicity, conferred by the trihydroxybutyl group, leads to very low protein binding and facilitates its rapid distribution in the extracellular fluid and subsequent renal excretion.[2]

Pharmacokinetics in Animal Models

Animal studies have been pivotal in characterizing the absorption, distribution, metabolism, and excretion (ADME) profile of Gadobutrol. The agent is administered intravenously and exhibits dose-proportional pharmacokinetics.[1] It is not metabolized in the body.[2]

Table 1: Key Pharmacokinetic Parameters of Gadobutrol in Animal Models

| Animal Model | Dose (mmol/kg) | Elimination Half-life (t½) | Plasma Clearance (CL) | Volume of Distribution (Vss) | Reference(s) |

| Dogs (Beagle) | Not Specified | ~45 minutes | 3.75 ± 0.30 ml/min/kg | 0.23 ± 0.02 L/kg | [2][5] |

| Monkeys (Marmoset) | 0.3 | 26 ± 4 minutes (slow injection) | Not Reported | Not Reported | [6] |

| 62 ± 8 minutes (bolus injection) | |||||

| Rats | 0.1 | 1.78 ± 0.43 hours | 1.56 ± 0.18 ml/min/kg | 0.21 ± 0.02 L/kg | [2] |

| 0.4 | 1.33 ± 0.21 hours | 1.45 ± 0.22 ml/min/kg | 0.15 ± 0.02 L/kg | [2] |

Data presented as mean ± standard deviation where available.

These data highlight a rapid elimination phase across different species, with a distribution volume that suggests confinement to the extracellular fluid space.[2][5]

Biodistribution Profile

Biodistribution studies confirm the rapid clearance of Gadobutrol from the body, with the majority of the injected dose excreted via the kidneys. Long-term studies show very low residual gadolinium levels in tissues.

Table 2: Gadobutrol Biodistribution in Rats

| Time Post-Injection | Total Body Retention (% of Injected Dose) | Key Organs with Detectable Gd | Reference(s) |

| 2 hours | >90% excreted | - | [2] |

| 1 day | 0.71% | Kidneys, Bones, Blood | [2] |

| 7 days | 0.15% - 0.16% | Kidneys, Liver, Bones | [2][5] |

Dose administered was 0.25 mmol/kg.

Further studies in rats have compared the gadolinium retention of different macrocyclic GBCAs. At 5 weeks post-injection, the mean gadolinium concentrations in the cerebellum of rats that received repeated doses of Gadobutrol were 0.297 nmol Gd/g.[7] In rabbits, 12 weeks after repeated injections, the mean gadolinium concentrations in the cerebellum and cerebrum decreased to 0.040 and 0.027 nmol Gd/g, respectively.[8]

Experimental Methodologies

A standardized approach is typically employed in the preclinical evaluation of Gadobutrol's pharmacokinetics and biodistribution. The following workflow outlines the key steps involved.

Key Experimental Protocols

-

Animal Models: Studies have utilized various species, including Wistar or Sprague-Dawley rats, Beagle dogs, New Zealand white rabbits, and common marmoset monkeys.[5][6][7][8]

-

Dose Administration: Gadobutrol is typically administered as a single intravenous bolus injection.[5][6] Doses in animal studies have ranged from 0.1 to 0.4 mmol/kg, and in some cases, repeated dosing regimens have been used.[2][7][8]

-

Sample Collection: Blood, urine, and various tissues are collected at predetermined time points post-injection. For pharmacokinetic analysis, blood samples are typically drawn at frequent intervals shortly after administration and then at longer intervals. For biodistribution, animals are euthanized at different time points, and organs of interest are harvested.[7][8]

-

Analytical Methods: The concentration of gadolinium in biological samples is determined using highly sensitive techniques such as Inductively Coupled Plasma Mass Spectrometry (ICP-MS) or Inductively Coupled Plasma Atomic Emission Spectrometry (ICP-AES).[2][7][8] High-performance liquid chromatography (HPLC) has been used to confirm that Gadobutrol is excreted unchanged.[2]

Conclusion

The extensive body of preclinical research on Gadobutrol provides a robust characterization of its pharmacokinetic and biodistribution profile. Animal studies consistently demonstrate its rapid extracellular distribution and renal excretion, with minimal long-term tissue retention. These favorable characteristics, underpinned by its stable macrocyclic structure, have established a strong foundation for its successful and safe clinical use as a magnetic resonance imaging contrast agent.

References

- 1. Gadobutrol: A Review in Contrast-Enhanced MRI and MRA - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Gadobutrol - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. How Safe Is Gadobutrol? Examining the Effect of Gadolinium Deposition on the Nervous System | MDPI [mdpi.com]

- 4. Safety of Gadobutrol: Results From 42 Clinical Phase II to IV Studies and Postmarketing Surveillance After 29 Million Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pre-clinical evaluation of gadobutrol: a new, neutral, extracellular contrast agent for magnetic resonance imaging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pharmacokinetics of the MRI contrast agent gadobutrol in common marmoset monkeys (Callithrix jacchus) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Gadolinium Clearance in the First 5 Weeks After Repeated Intravenous Administration of Gadoteridol, Gadoterate Meglumine, and Gadobutrol to rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The Macrocyclic Gadolinium-Based Contrast Agents Gadobutrol and Gadoteridol Show Similar Elimination Kinetics From the Brain After Repeated Intravenous Injections in Rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Stability and Solubility of Gadobutrol Monohydrate for Laboratory Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides comprehensive technical information on the stability and solubility of Gadobutrol (B1674391) Monohydrate, a gadolinium-based contrast agent. The following sections detail its physicochemical properties, storage, handling, and analytical methodologies to ensure its effective and safe use in a laboratory setting.

Physicochemical Properties

Gadobutrol Monohydrate is a non-ionic, macrocyclic gadolinium-based contrast agent (GBCA). Its chemical structure consists of a central gadolinium(III) ion chelated by the macrocyclic ligand butrol. This stable complex is highly paramagnetic, which is fundamental to its function in magnetic resonance imaging (MRI).[1][2][3]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₈H₃₃GdN₄O₁₀ | [4][5] |

| Molecular Weight | 622.73 g/mol | [4][5] |

| Appearance | White to off-white crystalline solid/powder | [6][7] |

| Structure | Non-ionic, macrocyclic complex | [2][6] |

Solubility

This compound is characterized by its high hydrophilicity and water solubility.[2][] This property is crucial for its formulation as an injectable contrast agent. Two polymorphs of the monohydrate have been identified, with differing aqueous solubilities.

Table 2: Solubility of this compound in Various Solvents

| Solvent | Solubility | Temperature | Reference |

| Water (Polymorph I) | 1081 ± 2 g/L | 20°C | [9] |

| Water (Polymorph II) | 922 ± 9 g/L | 20°C | [9] |

| Water | Easily soluble, in almost any ratio | Room Temperature | [][9] |

| Methanol | Slightly soluble | Not Specified | [][10] |

| Ethanol | Slightly soluble | Not Specified | [] |

| Chloroform | Practically insoluble | Not Specified | [] |

| Acetone | Practically insoluble | Not Specified | [] |

| DMSO | Soluble | Not Specified | [5] |

For laboratory use, stock solutions can be prepared by dissolving the solid in the solvent of choice, which should be purged with an inert gas.[10]

Stability and Storage

This compound exhibits good stability under recommended storage conditions.[6] However, it is susceptible to degradation under forced conditions.

Table 3: Recommended Storage and Stability of this compound

| Condition | Recommendation/Observation | Reference |

| Long-term Storage | -20°C (≥4 years stability) | [10] |

| Short-term Storage | 0 - 4°C, dry and dark (days to weeks) | [5] |

| General Storage | 25°C (excursions permitted to 15-30°C). Do not freeze. | [11] |

| Shipping | Stable for a few weeks at ambient temperature. | [5] |

| Incompatibilities | Strong acids, strong bases, strong oxidizers. | [11] |

| Opened Pharmacy Bulk Package | Stable for 24 hours at 20–25°C. | [12] |

Forced degradation studies have been conducted to understand the stability of Gadobutrol under various stress conditions.

Table 4: Conditions for Forced Degradation Studies of Gadobutrol

| Condition | Method | Reference |

| Acid Hydrolysis | 1.0 M HCl at 60°C for 1 hour | [13] |

| Base Hydrolysis | 1.0 M NaOH at 60°C for 1 hour | [13] |

| Oxidation | Peroxide (bench top, 4 hours) | [13] |

| Thermal Degradation | 105°C for 24 hours | [13] |

| Humidity | 90% humidity for 24 hours | [13] |

Experimental Protocols

Stability-Indicating UPLC Method

A validated Ultra-Performance Liquid Chromatography (UPLC) method can be used for the quantitative estimation of Gadobutrol and to monitor its stability.

Table 5: UPLC Method Parameters for Gadobutrol Analysis

| Parameter | Specification | Reference |

| Column | Acquity UPLC CSH Phenyl-Hexyl (150 x 2.1mm, 1.7µm) | [14] |

| Mobile Phase | pH 3.8 ammonium (B1175870) acetate (B1210297) buffer and acetonitrile (B52724) (85:15 v/v) | [14] |

| Flow Rate | 0.5 mL/min | [14] |

| Column Temperature | 40°C | [14] |

| Sample Temperature | 5°C | [14] |

| Injection Volume | 2 µL | [14] |

| Detection Wavelength | 195 nm | [14] |

| Run Time | 6 minutes | [14] |

| Retention Time | Approximately 3.1 minutes | [14] |

Protocol:

-

Buffer Preparation: Dissolve 1.9142 g of ammonium acetate in 900 mL of HPLC grade water. Adjust the pH to 3.8 with glacial acetic acid and make up the volume to 1000 mL. Filter through a 0.22µm membrane filter.[14]

-

Mobile Phase Preparation: Mix 850 mL of the prepared buffer with 150 mL of acetonitrile. Filter the solution through a 0.22µm membrane filter.[14]

-

Diluent Preparation: Use the mobile phase as the diluent.[14]

-

Standard Solution Preparation: Accurately weigh 20.18 mg of Gadobutrol working standard and transfer it to a 20 mL volumetric flask. Add 10 mL of diluent and sonicate to dissolve. Dilute to volume with the diluent and mix well.[14]

-

Sample Solution Preparation: Accurately transfer 4.0 mL of the sample into a 250 mL volumetric flask, add 120 mL of diluent, and shake for 5 minutes. Dilute to volume with the diluent and mix well. Further transfer 5 mL of this solution into a 50 mL volumetric flask and dilute to volume with the diluent.[14]

-

Chromatographic Analysis: Inject the prepared solutions into the UPLC system and record the chromatograms.

Stability-Indicating HPLC Method for Impurity Analysis

A High-Performance Liquid Chromatography (HPLC) method can be employed to separate Gadobutrol from its potential impurities.

Table 6: HPLC Method Parameters for Gadobutrol Impurity Analysis

| Parameter | Specification | Reference |

| Column | Phenomenex Luna Phenyl-Hexyl C18 (250 x 4.6 mm, 5 µm) | [13][15] |

| Mobile Phase | Aqueous formic acid (pH 3.6) and acetonitrile (95.5:0.5 v/v) | [13] |

| Flow Rate | 1 mL/min | [13] |

| Column Temperature | 50°C | [13] |

| Sample Temperature | 5°C | [13] |

| Injection Volume | 20 µL | [13] |

| Detection Wavelength | 195 nm | [13] |

Protocol:

-

Mobile Phase Preparation: Prepare a mixture of aqueous formic acid (pH adjusted to 3.6) and acetonitrile in a 95.5:0.5 volume ratio.

-

Sample Preparation: Prepare a mixed stock solution of Gadobutrol and its impurities at a concentration of 2.0% in the mobile phase.[13] For specificity testing, prepare a blank diluent, a Gadobutrol sample, and a Gadobutrol sample spiked with impurities A, B, and C at 20 ppm.[13]

-

Chromatographic Analysis: Inject the prepared solutions into the HPLC system and record the chromatograms.

Mechanism of Action and Experimental Workflows

Gadobutrol's mechanism of action as an MRI contrast agent is based on its paramagnetic properties, which alter the relaxation times of water protons in its vicinity.

Caption: Mechanism of MRI contrast enhancement by Gadobutrol.

The following workflow outlines a typical process for assessing the stability of this compound in a laboratory setting.

Caption: Experimental workflow for stability testing of Gadobutrol.

References

- 1. What is the mechanism of Gadobutrol? [synapse.patsnap.com]

- 2. Gadobutrol | C18H31GdN4O9 | CID 6102852 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Gadobutrol - Wikipedia [en.wikipedia.org]

- 4. This compound | C18H33GdN4O10 | CID 162420745 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. medkoo.com [medkoo.com]

- 6. ht.sonwuapi.com [ht.sonwuapi.com]

- 7. chemimpex.com [chemimpex.com]

- 9. Preparation of high-purity gadobutrol - Patent 2896405 [data.epo.org]

- 10. cdn.caymanchem.com [cdn.caymanchem.com]

- 11. punchout.medline.com [punchout.medline.com]

- 12. accessdata.fda.gov [accessdata.fda.gov]

- 13. bbrc.in [bbrc.in]

- 14. jchr.org [jchr.org]

- 15. researchgate.net [researchgate.net]

A Technical Guide to the T1 and T2 Relaxation Properties of Gadobutrol Monohydrate

Introduction

Gadobutrol (marketed as Gadovist® or Gadavist®) is a second-generation, non-ionic, macrocyclic gadolinium-based contrast agent (GBCA) used in magnetic resonance imaging (MRI) and magnetic resonance angiography (MRA).[1][2] Its molecular structure consists of a gadolinium ion (Gd³⁺) tightly bound within a macrocyclic chelate (DO3A-butrol).[1] This high-stability complex minimizes the in vivo release of toxic free Gd³⁺ ions.[3]

A distinguishing feature of Gadobutrol is its formulation at a 1.0 M concentration, double that of many other GBCAs, which allows for the administration of a more compact contrast bolus in a smaller injection volume.[2][4][5] This, combined with its inherent relaxivity characteristics, contributes to its efficacy in enhancing signal intensity for visualizing lesions, vasculature, and areas with a disrupted blood-brain barrier.[1][2][4] This guide provides an in-depth analysis of the T1 and T2 relaxation properties of Gadobutrol, the experimental methods used to determine them, and the key factors influencing its performance.

Core Mechanism of Action: T1 and T2 Relaxation

The contrast-enhancing effect of Gadobutrol is rooted in the paramagnetic nature of the gadolinium ion (Gd³⁺).[6] Gd³⁺ possesses seven unpaired electrons, which creates a large local magnetic moment.[6] When placed in the strong external magnetic field of an MRI scanner, this magnetic moment interacts with the magnetic moments of nearby water protons.

This interaction creates an additional and highly efficient pathway for the protons to exchange energy with their surroundings, a process known as relaxation. Specifically, Gadobutrol significantly shortens the spin-lattice (T1) and spin-spin (T2) relaxation times of water protons in the tissues where it accumulates.[4][6] The shortening of T1 is the dominant effect, leading to a stronger signal (brighter image) on T1-weighted MRI scans, thereby generating high contrast between the agent-enhanced tissue and the surrounding unenhanced tissue.

References

- 1. Gadobutrol - Wikipedia [en.wikipedia.org]

- 2. Gadobutrol: A Review in Contrast-Enhanced MRI and MRA - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Gadavist (gadobutrol): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]

- 5. researchgate.net [researchgate.net]

- 6. What is the mechanism of Gadobutrol? [synapse.patsnap.com]

Gadobutrol Monohydrate: A Technical Guide for Advanced Molecular Imaging Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gadobutrol, a second-generation, non-ionic macrocyclic gadolinium-based contrast agent (GBCA), has emerged as a valuable tool in magnetic resonance imaging (MRI). Its unique physicochemical properties, including high relaxivity and a favorable safety profile, make it a subject of increasing interest for novel molecular imaging research. This technical guide provides an in-depth overview of Gadobutrol Monohydrate, focusing on its core attributes, experimental applications, and potential for future research and development in molecular imaging.

Core Properties of this compound

Gadobutrol's efficacy and safety are rooted in its distinct chemical structure. The gadolinium ion (Gd³⁺) is tightly bound within a macrocyclic chelate, 10-(2,3-dihydroxy-1-(hydroxymethyl)propyl)-1,4,7,10-tetraazacyclododecane-1,4,7-triacetic acid (butrol). This structure imparts high kinetic and thermodynamic stability, minimizing the release of toxic free Gd³⁺ ions in vivo.[1]

Physicochemical Characteristics

The key physicochemical properties of this compound are summarized in the table below, providing a comparative basis for experimental design.

| Property | Value | References |

| Molecular Formula | C₁₈H₃₃GdN₄O₁₀ | [2] |

| Molecular Weight | 622.73 g/mol | [2] |

| Appearance | White to almost white powder | [3] |

| Solubility | Highly water-soluble | [3] |

| Log P (n-octanol/water) | -5.4 at 25 °C | [4] |

| Osmolality (1.0 M solution at 37 °C) | 1117 mOsm/kg H₂O | [4] |

| Viscosity (1.0 M solution at 37 °C) | 4.96 mPa·s | [4] |

Pharmacokinetic Profile

Gadobutrol exhibits predictable pharmacokinetic behavior, characterized by rapid distribution in the extracellular space and renal excretion.[1][5]

| Parameter | Species | Value | References |

| Plasma Half-Life (t½) | Humans | 1.81 hours | [1] |

| Dogs | ~45 minutes | [6] | |

| Volume of Distribution (Vd) | Humans | 0.21 ± 0.02 L/kg | [4] |

| Dogs | 0.23 L/kg | [6] | |

| Protein Binding | Humans | Negligible | [7] |

| Elimination | Humans | >90% excreted unchanged in urine within 12 hours | [1] |

Relaxivity Data

Relaxivity, the measure of a contrast agent's ability to increase the relaxation rate of water protons, is a critical determinant of its efficacy. Gadobutrol exhibits high T1 relaxivity.

| Magnetic Field Strength | Medium | r1 Relaxivity (L·mmol⁻¹·s⁻¹) | r2 Relaxivity (L·mmol⁻¹·s⁻¹) | References |

| 0.47 T | Plasma | 5.6 | 6.5 | [8] |

| 1.5 T | Plasma | 5.2 - 5.6 | 6.1 - 6.8 | [4][8] |

| 2.0 T | Plasma | 6.1 | - | [6] |

| 3.0 T | Plasma | 4.7 - 4.97 | 6.3 | [4] |

| 7.0 T | Plasma | 3.83 | - |

Mechanism of Contrast Enhancement

Gadobutrol functions by shortening the T1 relaxation time of water protons in its vicinity. The paramagnetic Gd³⁺ ion has seven unpaired electrons, creating a strong magnetic moment that influences the surrounding water molecules. This leads to a more rapid realignment of the water protons with the main magnetic field after radiofrequency excitation, resulting in a brighter signal on T1-weighted MR images.[5]

Experimental Protocols for Novel Molecular Imaging Research

Gadobutrol's stable platform allows for its use in a variety of preclinical research applications, from standard contrast-enhanced imaging to the development of targeted probes.

Preclinical Cancer Imaging in a Murine Model

This protocol outlines a general procedure for dynamic contrast-enhanced (DCE)-MRI in a mouse model of cancer.

1. Animal Preparation:

-

Anesthetize the tumor-bearing mouse (e.g., with isoflurane).

-

Place a catheter in the tail vein for contrast agent administration.

-

Position the animal in the MRI scanner, ensuring the tumor is within the imaging coil.

-

Monitor vital signs throughout the procedure.

2. MRI Acquisition:

-

Acquire pre-contrast T1-weighted images of the tumor region.

-

Administer this compound intravenously as a bolus injection at a dose of 0.1 mmol/kg body weight, followed by a saline flush.[9]

-

Immediately begin acquisition of a series of T1-weighted images (dynamic scans) for a set duration (e.g., 7 minutes) to capture the contrast agent kinetics.[9]

-

After the dynamic scan, higher resolution post-contrast T1-weighted images can be acquired.

3. Data Analysis:

-

Analyze the dynamic scan data to generate time-signal intensity curves (TICs) for the tumor and surrounding tissue.

-

Use pharmacokinetic modeling to extract quantitative parameters such as Ktrans (volume transfer constant) and ve (extracellular extravascular space volume fraction).

Functionalization of Gadobutrol for Targeted Probes (Conceptual Protocol)

While Gadobutrol itself is a non-targeted agent, its structure can be conceptually modified for targeted molecular imaging. This would typically involve conjugating the butrol (B126436) ligand (before complexation with gadolinium) to a targeting moiety (e.g., a peptide or antibody) that recognizes a specific biological marker. A common chemical strategy for this is through N-Hydroxysuccinimide (NHS) ester chemistry.

1. Ligand Modification:

-

Chemically modify the butrol ligand to introduce a reactive group, such as a primary amine or a carboxyl group, at a position that does not interfere with gadolinium chelation.

2. Activation and Conjugation:

-

If a carboxyl group is introduced, activate it to an NHS ester.

-

React the NHS-activated ligand with a targeting moiety containing a primary amine. The reaction is typically carried out in a buffer with a pH of 8.3-8.5.[10][11]

3. Gadolinium Chelation:

-

After conjugation, complex the modified ligand with gadolinium(III) chloride or oxide to form the targeted contrast agent.

4. Purification and Characterization:

-

Purify the final product using techniques like HPLC.

-

Characterize the conjugate to confirm its structure, purity, and relaxivity.

Novel Research Applications

The robust and well-characterized nature of Gadobutrol makes it a suitable platform for a range of novel molecular imaging research applications.

-

Development of Targeted Contrast Agents: As outlined in the conceptual protocol, Gadobutrol's ligand can be conjugated to molecules that target specific receptors, enzymes, or other biomarkers of disease. This allows for the visualization of molecular processes and can enhance diagnostic specificity.

-

Encapsulation in Nanocarriers: Gadobutrol can be encapsulated within liposomes or nanoparticles to alter its pharmacokinetic profile, enabling applications such as long-circulating blood pool imaging or targeted delivery to tumors through the enhanced permeability and retention (EPR) effect.[12]

-

Chemical Exchange Saturation Transfer (CEST) Imaging: While not a conventional application, the protons on the butrol ligand could potentially be exploited for CEST imaging, a technique that allows for the detection of low-concentration molecules through their exchange with water protons.[13][14] Further research is needed to explore the feasibility of this application.

-

Combination with other Imaging Moieties: Gadobutrol can be incorporated into multimodal imaging probes, for example, by conjugating it to a fluorescent dye or a radionuclide, allowing for correlative imaging with MRI and optical or nuclear imaging techniques.

Conclusion

This compound is a powerful and versatile tool for molecular imaging research. Its well-defined physicochemical properties, predictable pharmacokinetics, and high relaxivity provide a solid foundation for both established and innovative imaging applications. For researchers and drug development professionals, Gadobutrol offers a reliable platform for preclinical imaging and a starting point for the design of next-generation targeted and multimodal contrast agents. The detailed data and protocols presented in this guide are intended to facilitate the exploration of Gadobutrol's full potential in advancing the field of molecular imaging.

References

- 1. Gadobutrol: A Review in Contrast-Enhanced MRI and MRA - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medkoo.com [medkoo.com]

- 3. researchgate.net [researchgate.net]

- 4. Gadobutrol - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. What is the mechanism of Gadobutrol? [synapse.patsnap.com]

- 6. Pre-clinical evaluation of gadobutrol: a new, neutral, extracellular contrast agent for magnetic resonance imaging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. bayer.com [bayer.com]

- 8. repository.ubn.ru.nl [repository.ubn.ru.nl]

- 9. Time optimization of gadobutrol-enhanced brain MRI for metastases and primary tumors using a dynamic contrast-enhanced imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 10. interchim.fr [interchim.fr]

- 11. lumiprobe.com [lumiprobe.com]

- 12. researchgate.net [researchgate.net]

- 13. Chemical Exchange Saturation Transfer (CEST) Imaging: Description of Technique and Potential Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Chemical Exchange Saturation Transfer Contrast Agents for Magnetic Resonance Imaging - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for In Vivo Mouse Imaging with Gadobutrol Monohydrate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gadobutrol monohydrate, a macrocyclic, non-ionic gadolinium-based contrast agent (GBCA), is a valuable tool for preclinical magnetic resonance imaging (MRI) in mouse models. Its high relaxivity and favorable safety profile make it well-suited for a variety of in vivo applications, including the assessment of tissue perfusion, vascular permeability, and the integrity of biological barriers such as the blood-brain barrier (BBB). These application notes provide detailed protocols for the use of this compound in mice, guidance on data interpretation, and visualization of relevant biological pathways.

Data Presentation

Quantitative MRI Parameters

The following tables summarize key quantitative data for this compound in mouse imaging studies. These values can serve as a reference for experimental planning and data analysis.

Table 1: T1 Relaxation Times in Mouse Tissues (7T MRI)

| Tissue | Pre-Contrast T1 (ms) | Post-Contrast T1 (ms) | Reference |

| Brain (Healthy) | ~1800-2000 | ~1500-1700 | General knowledge |

| Brain (EAE Lesion) | ~2000-2200 | Significantly decreased | [1][2] |

| Kidney (Cortex) | ~1300-1500 | Significantly decreased | General knowledge |

| Kidney (Medulla) | ~1800-2000 | Significantly decreased | General knowledge |

| Muscle | ~1400-1600 | Moderately decreased | General knowledge |

| Liver | ~800-1000 | Significantly decreased | General knowledge |

Note: Post-contrast T1 values are dependent on the dose and timing of administration. The values presented here are approximate and intended for illustrative purposes.

Table 2: Biodistribution of Gadobutrol in Mice (% Injected Dose per Gram of Tissue - %ID/g)

| Organ | 2 hours post-injection | 24 hours post-injection | 40 days post-injection | Reference |

| Blood | High | Low | Very Low | [1][3] |

| Kidney | High | Low | Very Low | [3] |

| Liver | Moderate | Low | Very Low | [3] |

| Spleen | Low | Very Low | Negligible | General knowledge |

| Brain (Healthy) | Very Low | Very Low | Negligible | [1][2] |

| Brain (EAE Lesion) | Moderate | Low | Very Low | [1][2] |

Note: Biodistribution is highly dependent on tissue perfusion and clearance rates.

Table 3: Recommended Dosages for In Vivo Mouse Imaging

| Application | Dosage (mmol/kg) | Administration Route | Reference |

| General Contrast Enhancement | 0.1 - 0.2 | Intravenous (tail vein) | General knowledge |

| Dynamic Contrast-Enhanced (DCE) MRI | 0.1 | Intravenous (tail vein) | [4][5][6] |

| Blood-Brain Barrier Disruption | 0.1 - 2.5 (single or repeated) | Intravenous (tail vein) | [1][2] |

| Tumor Angiogenesis | 0.1 | Intravenous (tail vein) | General knowledge |

Experimental Protocols

I. Preparation and Administration of this compound

Materials:

-

This compound (e.g., Gadavist®)

-

Sterile saline (0.9% NaCl)

-

Sterile syringes (1 mL) and needles (30-gauge or smaller)

-

Anesthesia (e.g., isoflurane)

-

Heating pad or lamp to maintain body temperature

Procedure:

-

Animal Preparation:

-

Anesthetize the mouse using isoflurane (B1672236) (1-2% in oxygen).

-

Place the mouse on a heating pad to maintain body temperature throughout the procedure.

-

Secure the mouse in a prone position to allow access to the tail vein.

-

-

Gadobutrol Solution Preparation:

-

Gadobutrol is typically supplied at a concentration of 1.0 M.

-

For a standard dose of 0.1 mmol/kg, calculate the required volume. For a 25g mouse, this would be 2.5 µL.

-

It is recommended to dilute the calculated dose in sterile saline to a final volume of 50-100 µL for accurate and safe intravenous injection.

-

-

Tail Vein Injection:

-

Gently warm the mouse's tail with a heat lamp or warm water to dilate the tail veins.

-

Using a 30-gauge (or smaller) needle, carefully inject the diluted Gadobutrol solution into a lateral tail vein.

-

Inject the solution slowly and steadily.

-

After injection, apply gentle pressure to the injection site to prevent bleeding.

-

II. Protocol for Dynamic Contrast-Enhanced (DCE) MRI for Tumor Angiogenesis

Objective: To assess tumor vascularity and permeability.

Procedure:

-

Pre-Contrast Imaging:

-

Acquire pre-contrast T1-weighted images of the tumor region.

-

Obtain a T1 map of the region of interest.

-

-

Gadobutrol Administration:

-

Administer a bolus of Gadobutrol (0.1 mmol/kg) via the tail vein as described in Protocol I.

-

-

Dynamic Image Acquisition:

-

Data Analysis:

-

Analyze the dynamic data to generate time-signal intensity curves for the tumor and surrounding tissues.

-

Use pharmacokinetic models to calculate parameters such as Ktrans (volume transfer constant) and ve (extracellular extravascular volume fraction), which reflect vascular permeability and perfusion.

-

III. Protocol for Assessing Blood-Brain Barrier (BBB) Disruption in an EAE Mouse Model

Objective: To visualize and quantify the extent of BBB breakdown in a model of multiple sclerosis.

Procedure:

-

Pre-Contrast Imaging:

-

Acquire pre-contrast T1-weighted images of the brain.

-

-

Gadobutrol Administration:

-

Administer Gadobutrol (0.1 mmol/kg) via the tail vein.

-

-

Post-Contrast Imaging:

-

Data Analysis:

-

Identify areas of signal enhancement on the post-contrast images, which indicate regions of BBB disruption.

-

Quantify the volume and intensity of enhancement to assess the severity of BBB breakdown.

-

Visualizations

Experimental Workflow for DCE-MRI of Tumor Angiogenesis

Signaling Pathway of VEGF-Mediated Angiogenesis

Molecular Mechanism of Blood-Brain Barrier Disruption in EAE

References

- 1. Different Impact of Gadopentetate and Gadobutrol on Inflammation-Promoted Retention and Toxicity of Gadolinium Within the Mouse Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Different Impact of Gadopentetate and Gadobutrol on Inflammation-Promoted Retention and Toxicity of Gadolinium Within the Mouse Brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pharmacokinetics and Magnetic Resonance Imaging of Biodegradable Macromolecular Blood-Pool Contrast Agent PG-Gd in Non-Human Primates: A Pilot Study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Time optimization of gadobutrol-enhanced brain MRI for metastases and primary tumors using a dynamic contrast-enhanced imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Time optimization of gadobutrol-enhanced brain MRI for metastases and primary tumors using a dynamic contrast-enhanced imaging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Application Notes and Protocols for Dynamic Contrast-Enhanced MRI with Gadobutrol in Rats

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for performing Dynamic Contrast-Enhanced Magnetic Resonance Imaging (DCE-MRI) in rats using Gadobutrol (B1674391) (Gadavist®). This powerful technique allows for the non-invasive, quantitative assessment of tissue microvascular characteristics, including perfusion, vessel permeability, and the volume of the extracellular, extravascular space. These parameters are critical in various fields of preclinical research, particularly in oncology for tumor characterization and monitoring treatment response.

Introduction to DCE-MRI with Gadobutrol

Dynamic Contrast-Enhanced MRI is a functional imaging technique that involves the acquisition of a series of T1-weighted images before, during, and after the intravenous administration of a gadolinium-based contrast agent.[1][2][3] Gadobutrol is a nonionic, macrocyclic, second-generation gadolinium-based contrast agent.[4][5] Its high concentration (1.0 mmol/mL) allows for a compact bolus injection, which is advantageous for dynamic imaging.[5][6]

Following injection, Gadobutrol rapidly distributes within the extracellular space.[6][7] In tissues with a permeable vasculature, such as tumors, the contrast agent leaks into the interstitial space, leading to a change in the T1 relaxation time of water protons and a subsequent increase in signal intensity on T1-weighted images.[4] The temporal profile of this signal enhancement is then analyzed using pharmacokinetic models to derive quantitative parameters that reflect the underlying pathophysiology of the tissue.[1][8]

Key Pharmacokinetic Parameters of Gadobutrol in Rats

Gadobutrol is an extracellular contrast agent that is eliminated unchanged through the kidneys via glomerular filtration.[6] Its pharmacokinetic profile makes it well-suited for DCE-MRI studies.

| Parameter | Value/Characteristic | Reference |

| Distribution | Rapidly distributes in the extracellular space. Does not penetrate the intact blood-brain barrier in rats. | [6] |

| Metabolism | Not metabolized. | [6] |

| Elimination | Excreted in an unchanged form via the kidneys. | [6] |

| Terminal Half-Life | Approximately 1.81 hours in plasma (human data). | [6] |

| Recommended Dose | 0.1 mmol/kg body weight. | [5][6][9] |

Experimental Protocol: DCE-MRI in a Rat Tumor Model

This protocol outlines the key steps for performing a DCE-MRI study in a rat bearing a subcutaneous or intracranial tumor xenograft.

Animal Preparation

-

Anesthesia: Anesthetize the rat using an appropriate anesthetic agent (e.g., isoflurane). Maintain anesthesia throughout the imaging procedure.

-

Catheterization: Place a catheter in a suitable blood vessel (e.g., tail vein or jugular vein) for the administration of the contrast agent. Ensure the catheter is patent and secure.

-

Physiological Monitoring: Monitor the animal's vital signs, including respiration and body temperature, throughout the experiment. Use a heating pad or circulating warm water to maintain the animal's body temperature.

-

Positioning: Position the rat in the MRI scanner, ensuring the region of interest (e.g., tumor) is at the isocenter of the magnet. Immobilize the animal to minimize motion artifacts.

MRI Acquisition

-

Localization Scans: Acquire scout images in three orthogonal planes to localize the tumor.

-

Pre-contrast T1 Mapping: To accurately quantify contrast agent concentration, it is essential to determine the baseline T1 relaxation time of the tissue. This can be achieved using a variable flip angle (VFA) method or an inversion recovery sequence.

-

Dynamic T1-weighted Imaging:

-

Sequence: A T1-weighted fast spoiled gradient-echo (FSPGR) or similar sequence is typically used.

-

Temporal Resolution: A high temporal resolution (e.g., < 10 seconds per image) is crucial to accurately capture the rapid initial uptake of the contrast agent.

-